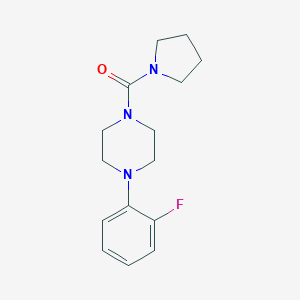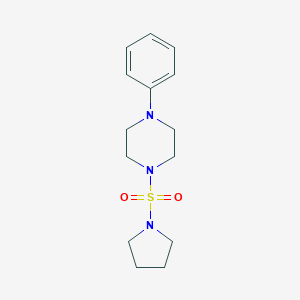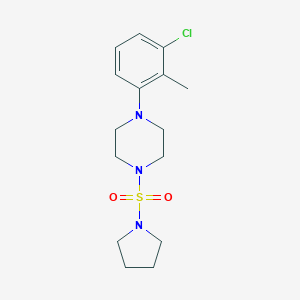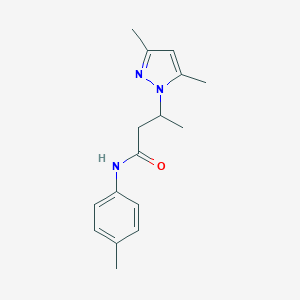
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide, also known as DMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is not fully understood. However, it has been suggested that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been suggested that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide may have antioxidant properties, which could contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide has various biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, increase the levels of acetylcholine in the brain, and exert neuroprotective and anticancer effects. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide in lab experiments is its relatively simple synthesis method. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is also stable and can be easily purified using column chromatography. However, one limitation of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide in lab experiments is its potential toxicity, which could affect the results of the experiments.
Future Directions
There are several potential future directions for research on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on other enzymes and pathways in the brain. Additionally, further research could be done to explore its potential as an anticancer agent, as well as its potential applications in other fields such as materials science and catalysis.
Synthesis Methods
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. In neuroscience, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In cancer research, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide has been investigated for its anticancer properties.
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)10-14(4)19-13(3)9-12(2)18-19/h5-9,14H,10H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCKWXAADTYXTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

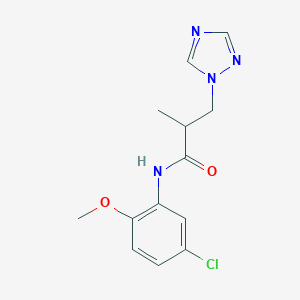
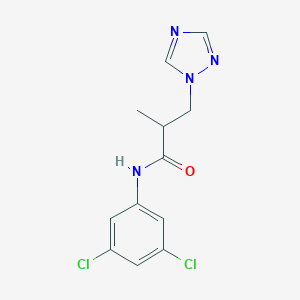
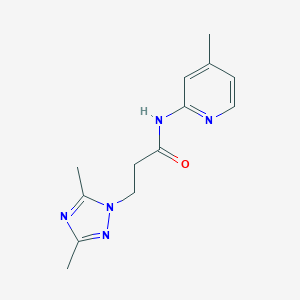
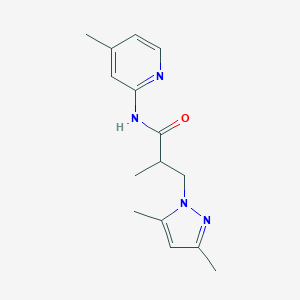
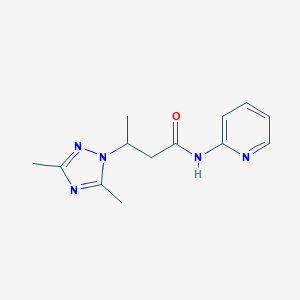

![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500296.png)
![N-[2-(1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500297.png)
